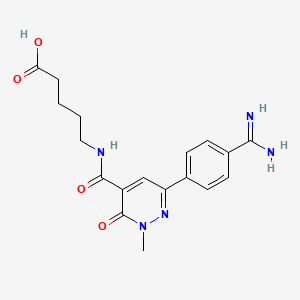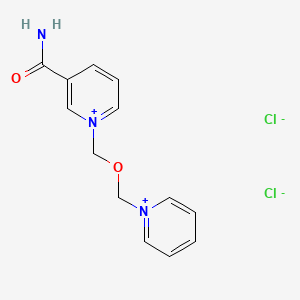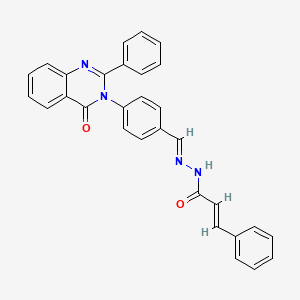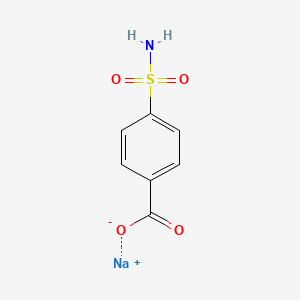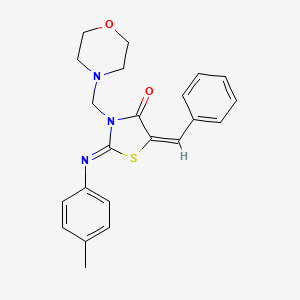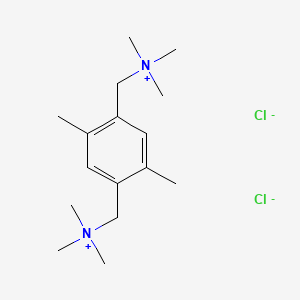
N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is a quaternary ammonium compound It is characterized by the presence of multiple methyl groups attached to the nitrogen atoms and the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride typically involves the quaternization of a suitable precursor. One common method is the reaction of 2,5-dimethyl-1,4-benzenedimethanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Employed in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N,N’,N’,N’,2,5-Hexamethyl-1,4-benzenedimethanaminium dichloride
- N,N,N,N’,N’,N’,2,5-Decamethyl-1,4-benzenedimethanaminium dichloride
Uniqueness
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
122413-76-7 |
|---|---|
Molekularformel |
C16H30Cl2N2 |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
[2,5-dimethyl-4-[(trimethylazaniumyl)methyl]phenyl]methyl-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H30N2.2ClH/c1-13-9-16(12-18(6,7)8)14(2)10-15(13)11-17(3,4)5;;/h9-10H,11-12H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
NNJSUYMCGHAQKA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1C[N+](C)(C)C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


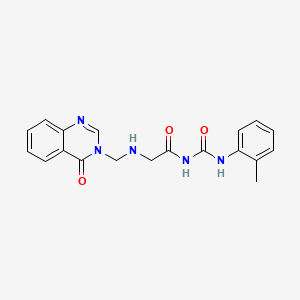
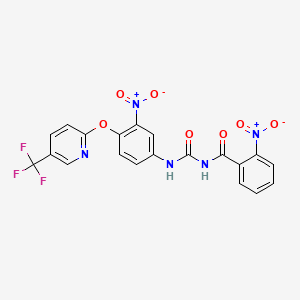
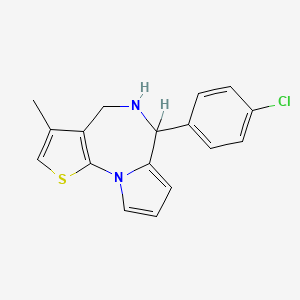
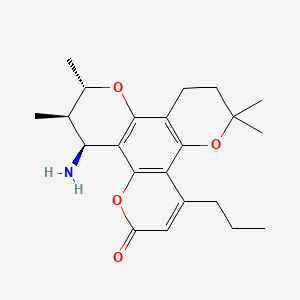
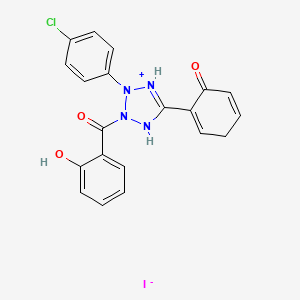
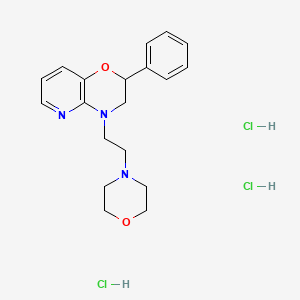
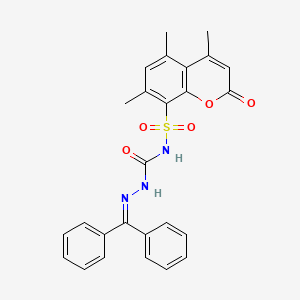
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
